molecular formula C6H4Cl2OS B1599940 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone CAS No. 42445-55-6

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone

Cat. No. B1599940
CAS RN: 42445-55-6
M. Wt: 195.07 g/mol
InChI Key: JRHBEDSUTAGRQV-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone, also known as 2-chloro-5-chlorothiophen-2-ylethanone, is a compound belonging to the class of organic compounds known as thiophenes. It is a colorless solid with a molecular weight of 241.6 g/mol and a melting point of 106 °C. It is soluble in most organic solvents, including water, and is used in various scientific research applications, such as in vivo and in vitro studies.

Scientific Research Applications

Anticholinesterase Activity

  • A study synthesized different derivatives related to 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone and evaluated their anticholinesterase activities. Some compounds showed significant inhibitory effects on acetylcholinesterase, suggesting potential uses in medical applications related to cholinesterase inhibition (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

Antimicrobial and Antifungal Activities

  • A research synthesized derivatives including 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, showing excellent antimicrobial activities due to the presence of chlorine on the main nucleus. This suggests potential applications in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
  • Another study presented novel compounds with moderate inhibitory activity against Gibberella zeae, a plant pathogen, suggesting their potential use as fungicides (Liu et al., 2012).

Crystal Structure and Chemical Analysis

  • The crystal structure of related compounds has been studied to understand the molecular interactions and stability, which is crucial in designing new materials and pharmaceuticals (Majumdar, 2016).

Synthesis of Novel Compounds

  • Studies have focused on synthesizing novel compounds using 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone derivatives, indicating its role as a precursor in the development of new chemical entities. These compounds could have various applications in medicinal chemistry and material sciences (Ji et al., 2017).

Anti-inflammatory Properties

  • Some studies have synthesized and evaluated derivatives for their anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related conditions (Karande & Rathi, 2017).

Applications in Organic Synthesis

  • The compound and its derivatives are also used in organic synthesis processes, such as in the microwave-assisted synthesis of various organic compounds, demonstrating its utility in advanced synthetic techniques (Soares et al., 2015).

properties

IUPAC Name

2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHBEDSUTAGRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408326
Record name 2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-chlorothiophen-2-yl)ethanone

CAS RN

42445-55-6
Record name 2-chloro-1-(5-chlorothiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Balabon, E Pitta, MK Rogacki, E Meiler… - Journal of Medicinal …, 2020 - ACS Publications
In search of novel drugs against tuberculosis, we previously discovered and profiled a novel hydantoin-based family that demonstrated highly promising in vitro potency against …
Number of citations: 20 pubs.acs.org

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